molecular formula C5H4FN3 B8803322 2-(4-Fluoro-1H-pyrazol-1-yl)acetonitrile

2-(4-Fluoro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B8803322
M. Wt: 125.10 g/mol
InChI Key: YSCBIEHUHRHXKH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-1H-pyrazol-1-yl)acetonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with a fluorine atom at the 4-position and an acetonitrile group at the 1-position.

Properties

Molecular Formula

C5H4FN3

Molecular Weight

125.10 g/mol

IUPAC Name

2-(4-fluoropyrazol-1-yl)acetonitrile

InChI

InChI=1S/C5H4FN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,2H2

InChI Key

YSCBIEHUHRHXKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC#N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among analogs include substituent type (e.g., halogen, alkyl, aryl), position on the pyrazole ring, and additional functional groups. These differences significantly impact electronic properties and reactivity:

Compound Name & Source Substituent (Position) Molecular Weight (g/mol) Key Structural/Electronic Features
Target: 2-(4-Fluoro-1H-pyrazol-1-yl)acetonitrile 4-Fluoro (1H-pyrazol-1-yl) ~151.12 Electron-withdrawing F; planar nitrile group
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile 4-Chloro, 1-methyl (5-yl) ~185.61 Larger Cl atom; methyl increases steric hindrance
(1,3-Diphenyl-1H-pyrazol-4-yl)-acetonitrile 1,3-Diphenyl (4-yl) 259.31 Bulky phenyl groups; high hydrophobicity
2-(5-Methoxy-phenyl-1,2,4-triazol-3-ylthio)acetonitrile 5-Methoxy-phenyl, triazole (3-ylthio) Not reported Triazole core; methoxy enhances solubility
  • Fluoro vs. Chloro : The target’s fluorine substituent is smaller and less polarizable than chlorine, leading to weaker steric effects but stronger inductive electron withdrawal .
  • Aryl vs.

Physicochemical Properties

  • Polarity and Solubility : The target’s nitrile group enhances polarity compared to phenyl-substituted analogs (). Methoxy groups in triazole derivatives () further improve water solubility .

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